Pregnane-3alpha,17alpha-diol-11,20-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-17-acetyl-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-16,18,23,25H,4-11H2,1-3H3/t13-,14-,15+,16+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXSTRNLGYBSQ-YOBHSKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276585 | |
| Record name | 3α,17α-Dihydroxy-5β-pregnane-11,20-dione | |
| Source | EPA DSSTox | |
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Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-78-1 | |
| Record name | 3α,17α-Dihydroxy-5β-pregnane-11,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pregnane-3alpha,17alpha-diol-11,20-dione | |
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| Record name | MLS002638921 | |
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| Record name | 3α,17α-Dihydroxy-5β-pregnane-11,20-dione | |
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| Record name | 3α,17-dihydroxy-5β-pregnane-11,20-dione | |
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| Record name | PREGNANE-3.ALPHA.,17.ALPHA.-DIOL-11,20-DIONE | |
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Biosynthetic Pathways and Precursors of Pregnane 3alpha,17alpha Diol 11,20 Dione
Integration into Steroidogenic Pathways
This compound is not a product of the classical steroidogenic pathways but is instead a key player in a more recently elucidated alternative route known as the backdoor pathway, specifically the C11-oxygenated branch.
The C11-oxygenated androgen backdoor pathway is a metabolic route that synthesizes potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11KDHT), from C21 steroid precursors without using testosterone (B1683101) as an intermediate. wikipedia.orgnih.gov This pathway is particularly relevant in conditions of androgen excess, including certain forms of congenital adrenal hyperplasia (CAH) and in castration-resistant prostate cancer. nih.govnih.gov
Pregnane-3alpha,17alpha-diol-11,20-dione functions as an intermediate in this pathway. The pathway begins with C21 steroids that undergo oxygenation at the C11 position. nih.govnih.gov These C11-oxygenated C21 steroids are then processed by a series of enzymes, leading to the formation of C11-oxygenated C19 androgens. nih.govnih.gov Studies have shown that C11-oxygenated C21 steroids, such as 11-ketoprogesterone (B144819), are metabolized through this backdoor route to ultimately yield potent androgens like 11KDHT. nih.govresearchgate.net The conversion of the C21 steroid alfaxalone (B1662665) to the C19 steroid 11-ketoandrosterone (B135574) demonstrates a key step in this pathway, a conversion for which this compound is a necessary intermediate. nih.gov
All steroid hormones are derived from cholesterol, which is first converted to the C21 steroid pregnenolone (B344588). kegg.jpmcw.edu Progesterone (B1679170), another foundational C21 steroid, serves as a major precursor for glucocorticoids, mineralocorticoids, and, through various pathways, androgens and estrogens. kegg.jpmcw.edu
The biosynthesis of this compound is directly connected to the metabolism of these C21 steroids, specifically those diverted into the C11-oxygenated backdoor pathway. wikipedia.orgnih.gov This diversion becomes particularly significant in disorders like 21-hydroxylase deficiency, where the block in the classical cortisol synthesis pathway leads to an accumulation of precursor C21 steroids, such as 17α-hydroxyprogesterone and progesterone. nih.govoup.com This accumulation shunts these precursors into alternative routes, including the C11-oxygenated backdoor pathway, thereby increasing the production of its intermediates and end-products. nih.govnih.gov
Precursors to this compound
The synthesis of this di-one diol involves a multi-step enzymatic cascade starting from common steroid precursors.
11-Ketoprogesterone (11KP4), also known as pregn-4-ene-3,11,20-trione, is a key early precursor. wikipedia.org It is formed from progesterone, a reaction catalyzed by enzymes such as cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). nih.govnih.gov Once formed, 11KP4 enters the C11-oxy backdoor pathway. nih.govresearchgate.net In vitro studies have demonstrated that 11KP4 is metabolized by steroidogenic enzymes active in the backdoor pathway, including 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2), which is a 3α-hydroxysteroid dehydrogenase. nih.govresearchgate.net These initial steps convert 11KP4 into downstream intermediates, ultimately leading to this compound.
A crucial intermediate in the formation of this compound is 5α-Pregnan-3α-ol-11,20-dione, a compound also known as alfaxalone. nih.govnih.govsigmaaldrich.com The pathway proceeds as follows: 11-ketoprogesterone is first converted to 5α-pregnan-3,11,20-trione by SRD5A, which is then reduced to alfaxalone by a 3α-HSD enzyme like AKR1C2. nih.gov
Alfaxalone serves as the direct substrate for the next step. It undergoes 17α-hydroxylation, a reaction catalyzed by the hydroxylase activity of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), to form 5α-Pregnane-3α,17α-diol-11,20-dione . nih.govnih.govnih.gov This newly formed molecule is then acted upon by the 17,20-lyase function of the same enzyme, CYP17A1, which cleaves the C17-C20 bond to produce the C19 androgen, 11-ketoandrosterone. nih.gov
The synthesis of this compound is fundamentally dependent on the availability of C21 steroid substrates, with progesterone being the ultimate starting point for this specific pathway. nih.govnih.gov The entire C11-oxygenated backdoor route is a specialized branch of C21 steroid metabolism. The activity of this pathway and the consequent production of its intermediates, including this compound, are reliant on the pool of C11-oxygenated C21 precursors. nih.govnih.govnih.gov Research has confirmed the presence of these C11-oxy C21 steroids, such as 11-ketoprogesterone, in tissues like the prostate, highlighting their role as substrates for local androgen synthesis. nih.govresearch-nexus.net
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Full Name | Function in Pathway |
| CYP11B1 | Cytochrome P450 11β-hydroxylase | Catalyzes the 11β-hydroxylation of progesterone. nih.gov |
| 11βHSD2 | 11β-hydroxysteroid dehydrogenase type 2 | Converts 11β-hydroxyprogesterone to 11-ketoprogesterone. nih.gov |
| SRD5A | Steroid 5α-reductase | Reduces the double bond of 11-ketoprogesterone. nih.gov |
| AKR1C2 | Aldo-keto reductase 1C2 (3α-HSD) | Reduces the C3-ketone to a 3α-hydroxyl group, forming alfaxalone. nih.gov |
| CYP17A1 | Cytochrome P450 17α-hydroxylase/17,20-lyase | Adds a hydroxyl group at C17 of alfaxalone to form this compound, and then cleaves the side chain. nih.govnih.govnih.gov |
Enzymatic Transformations Involving Pregnane 3alpha,17alpha Diol 11,20 Dione
Cytochrome P450 Enzymes in its Biosynthesis and Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of steroids and other endogenous compounds. mdpi.comnih.govyoutube.comkoreascience.kr Several CYP enzymes, located in the endoplasmic reticulum and mitochondria, are integral to the pathways that produce and metabolize pregnane-3alpha,17alpha-diol-11,20-dione and its precursors. mdpi.com
Role of Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1)
CYP17A1 is a crucial bifunctional enzyme in the endoplasmic reticulum that catalyzes two distinct reactions: 17α-hydroxylation and the subsequent 17,20-lyase (carbon-carbon bond cleavage) reaction. mdpi.comwikipedia.orguniprot.orgnih.gov These activities are essential for producing glucocorticoids and are the gateway to sex steroid synthesis. wikipedia.orgnih.gov The enzyme acts on pregnenolone (B344588) and progesterone (B1679170). wikipedia.orguniprot.org
The primary function of CYP17A1's hydroxylase activity is to introduce a hydroxyl group at the C17 position of C21 steroids like pregnenolone and progesterone. uniprot.orgabcam.com This reaction is a prerequisite for both cortisol and androgen production. abcam.comjensenlab.org
Following 17α-hydroxylation, the 17,20-lyase activity of CYP17A1 cleaves the C17-C20 bond, converting C21 steroids into C19 androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). uniprot.orgabcam.comjensenlab.org This lyase reaction is significantly influenced by cofactors like cytochrome b5 and the structure of the steroid substrate. wikipedia.orgresearchgate.net
Crucially, the presence of an oxygen group at the C11 position of the steroid nucleus strongly impairs the 17,20-lyase reaction. nih.gov While CYP17A1 readily hydroxylates substrates like 11-ketoprogesterone (B144819) and 11β-hydroxyprogesterone, it exhibits negligible lyase activity on their 17α-hydroxylated products. nih.gov Molecular docking studies suggest that the C11-hydroxyl and keto moieties in the active site hinder the proper orientation required for the lyase reaction. nih.gov
However, a notable exception occurs once the steroid's A-ring is modified. If the C4-C5 double bond and the C3-keto group are reduced, CYP17A1 can efficiently perform both the 17α-hydroxylation and the subsequent 17,20-lyase reaction. nih.gov For example, 5α-pregnan-3α-ol-11,20-dione is converted to 5α-pregnan-3α,17α-diol-11,20-dione (the subject compound), which is then efficiently cleaved by the lyase activity to produce 11-ketoandrosterone (B135574). nih.gov This finding highlights a potential pathway for androgen production from C11-oxy precursors. nih.gov
Contribution of other Cytochrome P450 Enzymes in Related Pathways
The metabolic network surrounding this compound involves other key CYP enzymes. These enzymes are responsible for creating the necessary precursors or metabolizing related steroids.
CYP11A1 (P450scc) : This mitochondrial enzyme catalyzes the initial, rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone, the ultimate precursor for all steroid hormones. nih.govnih.gov
CYP11B1 (11β-hydroxylase) : Primarily found in the adrenal zona fasciculata, CYP11B1 is responsible for the final step in cortisol synthesis. nih.gov It also produces 11-oxygenated androgens by acting on androstenedione and testosterone (B1683101). nih.gov Its action on progesterone or 17α-hydroxyprogesterone creates the C11-oxy C21 steroid precursors that can enter the C11-oxy backdoor pathway. nih.govresearchgate.net
CYP21A2 (21-hydroxylase) : This enzyme hydroxylates progesterone and 17α-hydroxyprogesterone at the C21 position, channeling intermediates toward mineralocorticoid and glucocorticoid synthesis. nih.govnih.gov Deficiency in this enzyme leads to the shunting of precursors into androgen pathways. nih.gov
Aldo-Keto Reductase Family (AKR1C) Involvement
The Aldo-Keto Reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1-AKR1C4), comprises cytosolic enzymes that catalyze the NADPH-dependent reduction of ketones on steroid molecules. nih.govfrontiersin.org These enzymes primarily function as reductases within the cell. nih.gov They play a vital role in inactivating potent steroid hormones and producing neuroactive steroids. nih.govmdpi.com
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activities
The formation of this compound from its precursor, 5α-pregnan-17α-ol-3,11,20-trione, involves the reduction of a keto group at the C3 position. This reaction is characteristic of 3α-hydroxysteroid dehydrogenase (3α-HSD) activity.
Multiple members of the AKR1C family exhibit 3α-HSD activity and are implicated in these transformations:
AKR1C2 (Type 3 3α-HSD) : This enzyme displays potent 3-ketosteroid reductase activity. mdpi.com It is a key enzyme in the "backdoor" pathway of androgen synthesis, where it reduces 5α-pregnan-17α-ol-3,20-dione to 17OH-allopregnanolone (5α-pregnane-3α,17α-diol-20-one). nih.govwikipedia.org
AKR1C4 (Type 1 3α-HSD) : Predominantly expressed in the liver, AKR1C4 is highly efficient in creating 3α-hydroxysteroids. mdpi.comwustl.edu Along with AKR1C2, it is involved in the 3α-reduction steps of the backdoor pathway. nih.govwikipedia.org
AKR1C1 (20α(3α)-HSD) : While its primary role involves progesterone metabolism, AKR1C1 also possesses 3α-HSD activity and can reduce 5α-dihydrotestosterone (DHT). nih.govmdpi.comwikipedia.org
These enzymes, particularly AKR1C2 and AKR1C4, are responsible for the 3α-reduction that leads to the formation of this compound's structural relatives, thereby playing a crucial role in the metabolic pathway. nih.govwikipedia.orge-apem.org
Data Tables
Table 1: Key Enzymatic Reactions in the Metabolism of this compound and Related Precursors
| Enzyme | Substrate | Product(s) | Activity Type |
|---|---|---|---|
| CYP17A1 | 5α-pregnan-3α-ol-11,20-dione | 5α-pregnan-3α,17α-diol-11,20-dione | 17α-Hydroxylase |
| CYP17A1 | 5α-pregnan-3α,17α-diol-11,20-dione | 11-ketoandrosterone | 17,20-Lyase |
| CYP17A1 | 11-ketoprogesterone | 21-deoxycortisone | 17α-Hydroxylase |
| CYP17A1 | 21-deoxycortisone | Negligible | 17,20-Lyase (Inhibited) |
| AKR1C2 / AKR1C4 | 5α-pregnan-17α-ol-3,11,20-trione | Pregnane-3α,17α-diol-11,20-dione | 3α-HSD (Reductase) |
| AKR1C2 / AKR1C4 | 5α-pregnan-17α-ol-3,20-dione | 5α-pregnane-3α,17α-diol-20-one | 3α-HSD (Reductase) |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 11-ketoandrosterone |
| 11-ketoprogesterone (11KP4) |
| 11β-hydroxyandrostenedione (11OHA4) |
| 11β-hydroxyprogesterone (11OHP4) |
| 17α-hydroxyprogesterone (17OHP) |
| 21-deoxycortisol |
| 21-deoxycortisone |
| 5α-androstane-3α,17β-diol (3α-androstanediol) |
| 5α-dihydrotestosterone (DHT) |
| 5α-pregnan-17α-ol-3,11,20-trione |
| 5α-pregnan-17α-ol-3,20-dione |
| 5α-pregnan-3α,17α-diol-20-one (17OH-allopregnanolone) |
| 5α-pregnan-3α-ol-11,20-dione |
| Aldosterone |
| Androstenedione |
| Cholesterol |
| Cortisol |
| Dehydroepiandrosterone (DHEA) |
| This compound |
| Pregnenolone |
| Progesterone |
Role of AKR1C2 and AKR1C4 Isozymes
The aldo-keto reductase (AKR) 1C subfamily plays a pivotal role in the metabolism of Pregnane-3α,17α-diol-11,20-dione. Specifically, the AKR1C2 and AKR1C4 isozymes are significant in its biotransformation. AKR1C2 is recognized for its 3α-hydroxysteroid dehydrogenase (3α-HSD) activity, which is crucial for the reversible oxidation of 3α-hydroxysteroids. In the context of Pregnane-3α,17α-diol-11,20-dione, AKR1C2 can catalyze its oxidation back to its precursor, 17α-hydroxy-allopregnane-3,11,20-trione.
Conversely, AKR1C4 also demonstrates 3α-HSD activity but can differ in substrate preference and catalytic efficiency compared to AKR1C2. These enzymes are critical in regulating the balance between 3α-hydroxy and 3-keto steroids, thereby controlling the progression of metabolites through various steroidogenic pathways. The interplay between these isozymes helps maintain steroid homeostasis within specific tissues.
Table 1: AKR1C Isozyme Activity on Pregnane-3α,17α-diol-11,20-dione
| Enzyme | Primary Activity | Substrate | Product | Metabolic Role |
|---|---|---|---|---|
| AKR1C2 | 3α-HSD (Oxidation) | Pregnane-3α,17α-diol-11,20-dione | 17α-Hydroxy-allopregnane-3,11,20-trione | Regulates levels of 3α-hydroxy C21 steroids. |
| AKR1C4 | 3α-HSD (Redox) | Pregnane-3α,17α-diol-11,20-dione | 17α-Hydroxy-allopregnane-3,11,20-trione | Contributes to the pool of 3-keto steroids. |
Implications for Steroid A-ring Reduction
The metabolism of Pregnane-3α,17α-diol-11,20-dione is intrinsically linked to steroid A-ring reduction. The A-ring of the steroid nucleus is a primary site for modification by enzymes like SRD5A and 3α-HSDs (such as AKR1C2/4). The formation of Pregnane-3α,17α-diol-11,20-dione itself is a consequence of A-ring reduction, specifically the 3α-reduction of a 3-keto group. The subsequent actions of AKR1C2 and AKR1C4, which can reverse this step by oxidizing the 3α-hydroxyl group, directly influence the state of the A-ring. This reversible reaction modulates the availability of A-ring reduced steroids, impacting whether the metabolic pathway proceeds toward androgen synthesis or clearance.
Steroid 5α-Reductase (SRD5A) Activity
The enzyme steroid 5α-reductase (SRD5A) is a critical rate-limiting enzyme in the generation of potent androgens. It catalyzes the reduction of the double bond at C4-C5 of the steroid A-ring, a necessary step in the backdoor pathway leading to dihydrotestosterone (B1667394) (DHT).
Reduction of Precursors in Backdoor Pathway
While SRD5A does not act directly on Pregnane-3α,17α-diol-11,20-dione (which is already 5α-reduced), its activity is paramount for producing the precursors of this compound. In the C11-oxygenated backdoor pathway, SRD5A acts on 11-oxygenated C21 steroids such as 17α-hydroxyprogesterone (17-OHP) and its derivatives. Specifically, SRD5A reduces 17-OHP to 5α-pregnane-17α-ol-3,20-dione (17-OH-DHP). This 5α-reduced intermediate is then further metabolized by 3α-HSD enzymes to form allopregnanolone (B1667786) derivatives, which eventually lead to the formation of Pregnane-3α,17α-diol-11,20-dione after action by 11β-hydroxylase.
Other Hydroxysteroid Dehydrogenases (HSDs)
Beyond the AKR1C family, other hydroxysteroid dehydrogenases are involved in the intricate metabolism of Pregnane-3α,17α-diol-11,20-dione and related compounds. These enzymes are responsible for stereospecific oxidoreduction reactions at various positions on the steroid nucleus.
HSD17B6 Activity in 3α-HSD Function
The enzyme 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6) is notable for its dual functionality. While its name indicates activity at the C17 position, it also possesses potent 3α-HSD activity. In this capacity, HSD17B6 can act on 3α-hydroxysteroids, including metabolites within the backdoor pathway. Research indicates that HSD17B6 functions as a 3α-HSD to oxidize androsterone (B159326) and related steroids. Its role in the direct metabolism of Pregnane-3α,17α-diol-11,20-dione involves participating in the interconversion between 3α-hydroxy and 3-keto forms, similar to AKR1C2, thereby contributing to the regulation of steroid flux in androgen synthesis.
Table 2: Summary of Key Enzymatic Reactions
| Enzyme Family | Specific Enzyme | Action on Pathway | Significance |
|---|---|---|---|
| Aldo-Keto Reductase (AKR) | AKR1C2, AKR1C4 | Reversible oxidation/reduction at C3. | Controls the balance between 3α-hydroxy and 3-keto steroids. |
| Steroid 5α-Reductase (SRD5A) | SRD5A1, SRD5A2 | Reduces A-ring of precursors like 17-OHP. | Commits steroids to the 5α-reduced backdoor pathway. |
| Hydroxysteroid Dehydrogenase (HSD) | HSD17B6 | Functions as a 3α-HSD, oxidizing the 3α-hydroxyl group. | Contributes to the pool of enzymes regulating A-ring configuration. |
Role in Interconversion of Hydroxy- and Keto-groups
The chemical structure of this compound underscores its central role in the enzymatic interconversion of hydroxyl and ketone moieties at critical positions on the steroid nucleus. These transformations are essential for the deactivation and subsequent excretion of corticosteroids. The key sites of these interconversions are the C-3, C-11, and C-20 positions.
The formation of this compound from cortisone (B1669442) is initiated by the reduction of the A-ring, a process catalyzed by 5β-reductase (AKR1D1). This enzyme converts the Δ4-3-ketone structure of cortisone into a 5β-dihydro-3-ketone. Subsequently, a 3α-hydroxysteroid dehydrogenase (3α-HSD), typically an aldo-keto reductase (AKR) such as AKR1C1 or AKR1C2, reduces the 3-keto group to a 3α-hydroxyl group, yielding tetrahydrocortisone (B135524) (5β-pregnane-3α,17α,21-triol-11,20-dione).
The interconversion at the C-20 position is of particular importance. The C-20 ketone of this compound can be reversibly reduced to a hydroxyl group by 20-ketosteroid reductases, which are also members of the AKR superfamily. This reduction leads to the formation of 11-keto-pregnanetriol (pregnane-3α,17α,20α-triol-11-one). Conversely, the oxidation of the 20α-hydroxyl group of 11-keto-pregnanetriol, catalyzed by a 20α-hydroxysteroid dehydrogenase, regenerates this compound. This interconversion between the 20-keto and 20-hydroxy forms is a critical step in the metabolic cascade of cortisone.
The 11-keto group, a defining feature of cortisone and its metabolites including this compound, is also subject to enzymatic reduction. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the conversion of the 11-keto group to an 11β-hydroxyl group, although its primary role in many tissues is the reverse reaction (cortisone to cortisol conversion). The reduction of the 11-keto group of this compound would lead to the formation of pregnane-3α,11β,17α-triol-20-one.
The intricate interplay of these enzymatic reactions highlights the role of this compound as a key intermediate, facilitating the dynamic interconversion of functional groups that ultimately determines the metabolic fate of cortisone.
Detailed Research Findings
Urinary steroid profiling is a powerful tool for studying the in vivo metabolism of corticosteroids. Following the administration of cortisone, a variety of metabolites can be detected in the urine, providing a snapshot of the enzymatic activities involved in its biotransformation. Among these metabolites, tetrahydrocortisone and its further reduced products, including 11-keto-pregnanetriol, are prominent. The presence of these compounds confirms the pathway involving A-ring reduction and subsequent modifications at the C-20 position.
Studies utilizing gas chromatography-mass spectrometry (GC-MS) for urinary steroid analysis have been instrumental in identifying and quantifying these metabolites. In conditions such as adrenocortical tumors, altered steroid profiles, including the excretion of unusual metabolites, can be observed. For instance, an increase in the excretion of tetrahydro-11-deoxycortisol (THS) and various pregnanetriols can be indicative of aberrant steroidogenic pathways.
The enzymes responsible for these transformations, particularly the aldo-keto reductases, have been extensively studied. These NADPH-dependent enzymes exhibit broad substrate specificity and are crucial for the metabolism of a wide range of steroids. Their activity dictates the balance between the keto and hydroxy forms of steroids, thereby modulating their biological effects.
Enzymatic Interconversions Involving this compound
| Transformation (Substrate → Product) | Enzyme Family/Type | Specific Enzyme (Example) | Key Functional Group Change |
|---|---|---|---|
| Cortisone → 5β-Dihydrocortisone | Steroid 5β-reductase | AKR1D1 | Reduction of A-ring (Δ4 bond) |
| 5β-Dihydrocortisone → Tetrahydrocortisone | 3α-Hydroxysteroid Dehydrogenase | AKR1C1/AKR1C2 | Reduction of 3-keto to 3α-hydroxy |
| This compound → 11-Keto-pregn |
Metabolic Fates and Downstream Products of Pregnane 3alpha,17alpha Diol 11,20 Dione
Formation of C11-oxy C19 Steroids
A crucial metabolic fate of Pregnane-3alpha,17alpha-diol-11,20-dione, a C21 steroid, is its conversion into C19 steroids, which are characterized by the absence of the two-carbon side chain at position C17. This conversion is a key step in the 11-oxygenated backdoor pathway of androgen synthesis. wikipedia.org The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) is responsible for this transformation, cleaving the side chain to produce C19 androgens. wikipedia.org
The generation of 11β-hydroxyandrosterone from this compound is a multi-step process. Following the CYP17A1-mediated lyase reaction that forms a C19 steroid precursor, subsequent enzymatic reactions occur. The 11-keto group of the resulting C19 steroid can be reduced to an 11β-hydroxyl group by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). nih.gov Further metabolism of the steroid's A-ring and the ketone at C17 leads to the final product, 11β-hydroxyandrosterone.
The pathway to 11-ketoandrosterone (B135574) (11KAST) also begins with the conversion of the parent C21 steroid to a C19 steroid by CYP17A1. In this pathway, the 11-keto group is retained. The resulting 11-oxygenated C19 precursor undergoes further metabolism, including the reduction of the A-ring and the C17 ketone, to form 11-ketoandrosterone. The interconversion between C11-hydroxy and C11-oxo steroids is regulated by 11β-hydroxysteroid dehydrogenase (11βHSD) enzymes. nih.gov
| Precursor | Enzyme(s) | Key Product(s) |
| This compound | CYP17A1, 11βHSD1, other reductases | 11β-hydroxyandrosterone |
| This compound | CYP17A1, other reductases | 11-ketoandrosterone |
Contribution to Androgen Metabolism
This compound is a significant intermediate in alternative pathways of androgen synthesis, bypassing some of the classical steps. These "backdoor" pathways are crucial for producing potent androgens.
| Pathway | Key Intermediate | Final Androgenic Products |
| 11-Oxygenated Backdoor Pathway | This compound | 11-keto-DHT, Dihydrotestosterone (B1667394) (DHT) |
Other Potential Metabolic Derivatives
Beyond its conversion to androgens, this compound and its metabolites undergo further transformations that facilitate their removal from the body.
In order to be excreted, steroid hormones and their metabolites, which are typically fat-soluble, must be made more water-soluble. This is primarily achieved through a process called glucuronidation, which occurs mainly in the liver. Enzymes known as UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid molecule to the steroid. scienceopen.com this compound and its downstream metabolites, such as 11OHAST and 11KAST, are substrates for these enzymes. The resulting glucuronide conjugates are water-soluble and can be efficiently eliminated from the body, primarily through the urine. researchgate.netsigmaaldrich.com This process is a critical final step in steroid hormone metabolism.
Analytical Methodologies for Pregnane 3alpha,17alpha Diol 11,20 Dione and Its Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to steroid analysis, providing the necessary separation of structurally similar compounds, such as isomers, from complex biological mixtures before detection and quantification. tohoku.ac.jp
Thin-Layer Chromatography (TLC) Applications in Steroid Analysis
Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the qualitative analysis and screening of steroids. analis.com.my Its advantages include the ability to analyze numerous samples simultaneously and rapidly. analis.com.my The separation of steroids via TLC is influenced by the choice of both the stationary phase (the plate) and the mobile phase (the solvent system). analis.com.myresearchgate.net
Commonly used stationary phases include silica (B1680970) gel for normal-phase separations, as well as chemically modified surfaces like C18-bonded silica for reversed-phase separations and cyano-bonded (CN) silica for alternative selectivity. analis.com.my The selection of the mobile phase, often a binary or ternary mixture of solvents, is critical for achieving effective separation of closely related steroid isomers. researchgate.netnih.gov For instance, mixtures of solvents like chloroform, acetone, and petroleum ether have been optimized for the separation of androstane (B1237026) isomers on silica gel plates. nih.gov TLC is often used as a preliminary screening tool, and its hyphenation with bioassays can rapidly identify compounds with specific biological activities, such as enzyme-inhibiting properties, in a complex mixture. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of steroid metabolites. researchgate.netteledynelabs.com It offers superior resolution and efficiency compared to TLC and is widely used in clinical and research settings. teledynelabs.com The principle of HPLC involves pumping a liquid mobile phase containing the sample through a column packed with a stationary phase, separating components based on their differential affinities for the two phases. teledynelabs.com
Reversed-phase HPLC, typically using a C18 column, is the most common mode for steroid analysis. nih.govnih.gov A gradient elution, where the composition of the mobile phase (e.g., methanol-water or acetonitrile-water) is changed over time, is often employed to separate a wide range of steroid metabolites within a single analytical run. nih.govnih.gov For example, HPLC systems have been developed to effectively separate key steroids in the progesterone (B1679170) and pregnenolone (B344588) metabolic pathways. nih.gov
Following separation, metabolites can be detected by UV absorbance or more advanced detectors. nih.gov HPLC is also frequently coupled with immunoassays, where collected fractions are tested for immunoreactivity to identify specific metabolites. researchgate.netresearchgate.net This combination of separation by HPLC and specific detection makes it a powerful tool for studying steroid metabolism in various biological samples. researchgate.net
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) has become the gold standard for steroid analysis due to its high specificity and sensitivity. tohoku.ac.jp When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the definitive identification and precise quantification of dozens of steroid metabolites simultaneously. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling, often referred to as "steroidomics". nih.govoup.com It is particularly valued for its exceptional chromatographic resolution, which is essential for separating the numerous isomers found in steroid metabolism. nih.govoup.comresearchgate.net
Before analysis by GC-MS, steroids in a sample must undergo a preparation process. This typically involves hydrolysis to cleave conjugated groups (like glucuronides and sulfates) followed by chemical derivatization. oup.comnih.gov Derivatization is necessary to increase the volatility and thermal stability of the steroids, making them suitable for gas chromatography. oup.com Upon ionization in the mass spectrometer, the derivatized steroids produce characteristic fragmentation patterns that act as a fingerprint, allowing for confident identification by comparison to spectral libraries. nih.govoup.com GC-MS is considered the premier "discovery tool" for investigating the steroid metabolome and has been instrumental in identifying novel inborn errors of steroid metabolism. oup.comresearchgate.net
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the targeted quantitative analysis of steroids in clinical and research laboratories. nih.gov This technique offers high sensitivity, specificity, and throughput, requiring minimal sample volumes and simpler sample preparation compared to GC-MS, as derivatization is often not required. nih.govsciex.com
In an LC-MS/MS system, the HPLC separates the steroids, which are then ionized (commonly via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer, such as a triple quadrupole. nih.govthermofisher.com The quantitative analysis is typically performed in the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. thermofisher.commdpi.com This approach provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.comnih.gov LC-MS/MS methods have been developed for the simultaneous quantification of large panels of steroids in serum and plasma, achieving low limits of quantification (LLOQ) in the picogram to nanogram per milliliter range. nih.govthermofisher.comsciex.com The accuracy and precision of these methods are well-established, making them reliable for clinical diagnostics and research. nih.govsciex.com
| Compound | Lower Limit of Quantification (LLOQ) (ng/mL) | Apparent Recovery Range (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
|---|---|---|---|---|
| Cortisol | 1 | 96.4 - 105.0 | 5.3 - 8.9 | 7.8 - 10.2 |
| 17-hydroxyprogesterone | 0.05 | 95.6 - 106.0 | 6.2 - 10.5 | 8.5 - 11.8 |
| Progesterone | 0.05 | 98.2 - 104.0 | 5.8 - 9.8 | 7.9 - 11.5 |
| Pregnenolone | 0.1 | 92.5 - 108.0 | 7.1 - 11.2 | 9.3 - 12.8 |
| Androstenedione (B190577) | 0.05 | 97.1 - 103.0 | 6.5 - 10.1 | 8.1 - 11.3 |
Radiometric Assays for Metabolic Pathway Elucidation
Radiometric assays are a classic and powerful tool for elucidating metabolic pathways by tracing the fate of a molecule in a biological system. These studies typically involve administering a steroid precursor that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). nih.govnih.gov
Biological Significance and Research Context of Pregnane 3alpha,17alpha Diol 11,20 Dione
Intermediate Role in Steroid Hormone Biosynthesis
Pregnane-3alpha,17alpha-diol-11,20-dione is understood to be an intermediate or by-product within the intricate pathways of steroid hormone metabolism. ontosight.ai Steroidogenesis involves a series of enzymatic conversions that transform cholesterol into various biologically active hormones, including glucocorticoids, mineralocorticoids, and androgens. This particular compound is a metabolite found within the pathways of 11-oxygenated steroids. nih.govoup.com These pathways are significant in both normal physiology and in various endocrine disorders. The presence of a ketone group at the C-11 position links it to the metabolism of cortisol and the increasingly studied class of 11-oxygenated androgens. nih.govnih.gov In conditions where there are enzymatic blocks in the classical steroid synthesis pathways, such as certain forms of congenital adrenal hyperplasia (CAH), precursor steroids are shunted into these alternative routes, leading to the formation of metabolites like this compound. researchgate.neteurospe.orgmedscape.com
Influence on Physiological Processes at a Molecular Level
While the role of this compound as a metabolic intermediate is established, detailed research specifically elucidating its direct influence on physiological processes at a molecular level is limited.
Research into Reproductive Physiology
Specific studies detailing the direct impact of this compound on reproductive physiology are not extensively documented in current research literature. Its significance in this area is primarily viewed through its position as a metabolite within broader androgen synthesis pathways. The broader class of 11-oxygenated androgens, such as 11-ketotestosterone, are recognized as potent androgens that can influence reproductive processes. nih.govoup.com However, the direct activity of this compound itself on androgen or other hormone receptors remains an area for further investigation.
Investigation of Metabolic Regulation
The direct effects of this compound on metabolic regulation have not been fully characterized. However, there is a recognized link between the broader group of 11-oxygenated androgens and metabolic health. nih.govresearchgate.net In conditions like Polycystic Ovary Syndrome (PCOS), elevated levels of 11-oxygenated androgen precursors have been correlated with markers of metabolic risk, such as BMI and insulin resistance. nih.govresearchgate.net The study of metabolites like this compound is therefore relevant to understanding the metabolic dysregulation seen in hyperandrogenic states. nih.govresearchgate.net
Studies in Immune Response Modulation
The specific role of this compound in modulating the immune response is not yet clearly defined. Steroid hormones, in general, are known to have significant immunomodulatory effects. ontosight.ainih.gov For example, glucocorticoids are potent immunosuppressants, and sex steroids can also influence immune function. ontosight.ai Given that this compound is a metabolite within steroidogenic pathways that include cortisol, its potential for interaction with the immune system is plausible, but specific research into this area is required.
Significance in Endocrine Research
The primary significance of this compound in endocrine research lies in its utility as a biomarker for studying alternative steroidogenic pathways, particularly those that become prominent in pathological states. ontosight.ainih.gov
Understanding Alternative Steroidogenic Pathways
The identification and quantification of metabolites such as this compound are crucial for understanding alternative routes of steroid synthesis, often referred to as "backdoor" pathways. researchgate.neteurospe.orgwikipedia.org These pathways allow for the production of potent androgens like dihydrotestosterone (B1667394) (DHT) from precursors such as 17α-hydroxyprogesterone, bypassing the conventional intermediates like testosterone (B1683101). wikipedia.orgwikipedia.org
In endocrine disorders like 21-hydroxylase deficiency, the most common form of CAH, the blockage in the cortisol synthesis pathway leads to an accumulation of 17α-hydroxyprogesterone. eurospe.orgmedscape.com This precursor is then shunted into both the classic and backdoor androgen synthesis pathways, as well as the 11-oxygenated steroid pathway. researchgate.neteurospe.org The resulting overproduction of androgens and their various metabolites is central to the pathophysiology of the disease. nih.govnih.gov
Urinary steroid profiling, which measures a comprehensive panel of steroid metabolites, is a vital tool in diagnosing and monitoring these conditions. nih.govoup.comendocrine-abstracts.org The detection of specific metabolites, including 11-oxygenated pregnane (B1235032) derivatives, provides a more accurate picture of adrenal androgen excess than classic androgens alone. nih.govnih.gov Studying these metabolites helps researchers and clinicians to:
Diagnose specific enzymatic defects in steroidogenesis. nih.gov
Understand the complex ways the body produces potent androgens in hyperandrogenic disorders. wikipedia.orgresearchgate.net
Identify novel biomarkers for disease activity and treatment monitoring in conditions such as CAH and PCOS. nih.goveurospe.org
Context of Steroidogenic Enzyme Function
This compound, also known as 11-ketopregnanetriol, is a steroid metabolite whose presence and concentration in biological fluids are directly linked to the function and dysfunction of specific enzymes in the steroid biosynthesis pathway. Its clinical significance is most pronounced in the context of congenital adrenal hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency.
In normal adrenal steroidogenesis, cholesterol is converted through a series of enzymatic reactions into essential steroid hormones, including cortisol and aldosterone. The enzyme 21-hydroxylase (CYP21A2) plays a critical role in this cascade, converting 17α-hydroxyprogesterone into 11-deoxycortisol (a precursor to cortisol) and progesterone (B1679170) into deoxycorticosterone (a precursor to aldosterone).
Role in 21-Hydroxylase Deficiency
Congenital adrenal hyperplasia due to 21-hydroxylase deficiency is an autosomal recessive disorder where the CYP21A2 enzyme is non-functional or has severely reduced activity. nih.gov This enzymatic block prevents the efficient synthesis of cortisol. nih.goveurofins-biomnis.com The consequences of this deficiency directly lead to the formation of this compound through an alternative metabolic route:
Accumulation of Precursors : The deficiency of 21-hydroxylase leads to a buildup of its primary substrate, 17α-hydroxyprogesterone (17-OHP). nih.govwikipedia.org
Metabolic Shunting : The excess 17-OHP is diverted into other metabolic pathways. The enzyme 11β-hydroxylase (CYP11B1), which is normally further down the cortisol synthesis pathway, acts on the abundant 17-OHP. nih.goveurofins-biomnis.com
Formation of 21-Deoxycortisol : This action of 11β-hydroxylase on 17-OHP results in the formation of 21-deoxycortisol. eurofins-biomnis.comwikipedia.org 21-deoxycortisol is a steroid that is uniquely adrenal-derived and serves as a highly specific biomarker for 21-hydroxylase deficiency. wikipedia.org
Metabolism to 11-Ketopregnanetriol : 21-deoxycortisol and other accumulated precursors are then further metabolized in the liver and other tissues. These subsequent reactions involve the reduction of the A-ring and oxidation at the C-11 position, leading to the formation and urinary excretion of this compound (11-ketopregnanetriol).
Therefore, the presence of this compound is an indicator of this specific enzymatic defect. Its measurement can be a valuable diagnostic tool. Research has shown that 11-ketopregnanetriol is found in the urine of individuals with 21-hydroxylase deficiency, helping to distinguish this form of CAH from other types, such as 3β-hydroxysteroid dehydrogenase deficiency. nih.gov
The table below summarizes the key steroids that accumulate in the serum of patients with classic 21-hydroxylase deficiency compared to control subjects, illustrating the profound impact of this single enzyme defect on the steroid profile.
| Steroid Compound | Fold Increase in 21-Hydroxylase Deficiency | Significance |
|---|---|---|
| 17α-hydroxyprogesterone (17-OHP) | 67-fold | Primary substrate of the deficient enzyme. nih.gov |
| 21-deoxycortisol (21dF) | 35-fold | Product of 11β-hydroxylase acting on excess 17-OHP. nih.gov |
| 16α-hydroxyprogesterone (16-OHP) | 28-fold | Another metabolite resulting from precursor accumulation. nih.gov |
| 11β-hydroxyprogesterone (11-OHP) | Not detected in controls | Product of 11β-hydroxylase acting on excess progesterone. nih.gov |
| Progesterone | 2-fold | An earlier precursor in the steroidogenic pathway. nih.gov |
The formation of this compound is thus a direct metabolic consequence of the dysfunction of the 21-hydroxylase enzyme, highlighting how a defect in one part of the steroidogenic pathway can lead to the production of unique biomarkers through the action of other steroidogenic enzymes on accumulated substrates.
Advanced Research Models and Methodologies in Pregnane 3alpha,17alpha Diol 11,20 Dione Studies
In Vitro Cellular Models for Steroid Metabolism
In vitro models are fundamental in dissecting the specific enzymatic steps involved in steroidogenesis. By using established cell lines, researchers can create controlled environments to study the function of specific enzymes and metabolic pathways relevant to Pregnane-3alpha,17alpha-diol-11,20-dione.
Human Embryonic Kidney 293 (HEK-293) cells are a widely used model in steroid metabolism research due to their low endogenous expression of steroidogenic enzymes. This characteristic makes them an ideal "blank slate" for studying the function of a single, introduced enzyme. Researchers transfect these cells with a plasmid DNA encoding a specific enzyme, such as a hydroxylase or reductase, involved in the pregnane (B1235032) metabolic pathway.
The general procedure involves introducing the genetic material for the enzyme of interest into the HEK-293 cells, often using a lipid-based transfection reagent like Lipofectamine™. After an incubation period to allow for gene expression, the cells are supplied with a precursor steroid. The subsequent conversion of this precursor into metabolites, such as this compound, is then measured, typically using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). This approach allows for the unambiguous characterization of an enzyme's specific activity and its role in the synthesis or degradation of the compound .
Prostate cancer cell lines, particularly the androgen-sensitive LNCaP line, are pivotal models for studying androgen metabolism and the pathways that contribute to hormone-driven cancer progression. LNCaP cells are known to express key steroidogenic enzymes, enabling them to metabolize steroid precursors. eur.nl These cells have been instrumental in studying alternative androgen synthesis routes, such as the "backdoor pathway," where precursors like 17α-hydroxyprogesterone are converted to potent androgens without using testosterone (B1683101) as an intermediate. eur.nlnih.gov
Studies using LNCaP cells have shown they can perform 5α-reduction and 3α-reduction of various steroid substrates. eur.nl For instance, when incubated with radiolabeled progesterone (B1679170), LNCaP cells demonstrate the capacity for de novo synthesis of several downstream steroids. researchgate.net Although LNCaP cells contain an androgen receptor with an abnormal binding site that shows a high affinity for progestagens, they remain a critical tool for investigating the metabolic flux of pregnane compounds and their eventual conversion to androgens. nih.gov Research has shown that in these cell lines, 17α-hydroxyprogesterone is metabolized to its 5α-reduced and 3α,5α-reduced products, which are critical steps in the pathway involving pregnane derivatives. eur.nl
Animal Models for Pathway Elucidation
Animal models provide a systemic context that in vitro cultures cannot, offering insights into the physiological regulation and tissue-specific nature of steroid metabolism.
The Tammar wallaby (Macropus eugenii) has emerged as a crucial animal model for elucidating the "backdoor pathway" of androgen synthesis. nih.gov In this marsupial, much of the sexual development occurs post-natally in the mother's pouch, allowing for direct experimental access to developing gonads. nih.gov Pioneering research demonstrated that the wallaby testes produce dihydrotestosterone (B1667394) (DHT) through a route that bypasses testosterone. nih.gov
A key intermediate in this pathway was identified as 5α-pregnane-3α,17α-diol-20-one. victoria.ac.nznih.gov Studies involving the incubation of testes from pouch-young wallabies with radioactive steroid precursors provided definitive evidence for this pathway. victoria.ac.nznih.govcapes.gov.br When [3H]progesterone was used as a substrate, it was converted to 17-hydroxyprogesterone and then further metabolized to 5α-androstane-3α,17β-diol via intermediates including 5α-pregnane-3α,17α-diol-20-one and androsterone (B159326). nih.gov The addition of a 5α-reductase inhibitor blocked this conversion, confirming the importance of this enzymatic step. nih.gov Furthermore, the efficient conversion of [3H]5α-pregnane-3α,17α-diol-20-one to androsterone and 5α-androstane-3α,17β-diol solidified its role as a central intermediate in this alternative androgen synthesis pathway. victoria.ac.nznih.gov
Metabolite Conversion in Tammar Wallaby Testes Incubations
| Precursor | Key Metabolites Identified | Pathway Implication |
|---|---|---|
| [3H]Progesterone | 17-hydroxyprogesterone, 5α-pregnane-3α,17α-diol-20-one, Androsterone, 5α-androstane-3α,17β-diol | Demonstrates the complete backdoor pathway from progesterone. nih.gov |
| [3H]5α-pregnane-3α,17α-diol-20-one | Androsterone, 5α-androstane-3α,17β-diol | Confirms its role as a direct intermediate in the pathway. nih.gov |
Rodent models, particularly rats, have historically been used to investigate the metabolism of pregnane compounds. Early in vitro studies using rat liver homogenates explored the factors influencing the metabolism of related compounds like pregnane-3α:20α-diol. nih.gov These foundational studies helped to characterize the enzymes present in the liver and their capacity to modify the pregnane skeleton. Such models are essential for understanding the systemic clearance and transformation of steroids. While less specific to the backdoor pathway than the wallaby model, rodent studies provide broader insights into hepatic steroid metabolism, which is critical for understanding the fate of compounds like this compound in the body.
Recombinant Enzyme Expression and Characterization
To understand the precise biochemical transformations in the synthesis of this compound, individual enzymes are often produced and studied in isolation. This is achieved by expressing the enzyme's gene in a host system—such as E. coli, yeast, or insect cells—that can produce large quantities of the active protein.
Once purified, the recombinant enzyme's activity can be characterized in detail. This involves determining its substrate specificity (i.e., which steroids it can bind to and modify), its optimal pH and temperature, and its kinetic parameters (Km and Vmax). For the backdoor pathway, key enzymes such as 5α-reductase (SRD5A1) and aldo-keto reductases (e.g., AKR1C2, AKR1C4) are of primary interest. nih.gov By incubating a recombinant enzyme with a potential substrate, such as 17α-hydroxyprogesterone, and analyzing the products, researchers can confirm its exact role in the metabolic cascade leading to androgens or other steroid end-products. nih.gov This methodology was critical in identifying the specific human enzymes capable of performing the steps first observed in the Tammar wallaby model. nih.gov
Computational Modeling and Docking Studies of Enzyme-Substrate Interactions
Computational modeling and molecular docking studies have become indispensable tools in the field of steroid biochemistry, offering profound insights into the intricate interactions between enzymes and their substrates at an atomic level. In the context of this compound, also known as 21-deoxycortisol, these in silico approaches are pivotal for elucidating the mechanisms of its biosynthesis and metabolism, primarily involving the enzyme 11β-hydroxylase (CYP11B1).
Research employing homology modeling has been instrumental in constructing three-dimensional models of CYP11B1, often using the crystal structures of related cytochrome P450 enzymes as templates. These models provide a virtual window into the active site of the enzyme, allowing researchers to predict how 21-deoxycortisol and its precursors bind.
Molecular dynamics simulations further enhance these models by introducing motion, simulating the dynamic nature of the enzyme-substrate complex in a physiological environment. These simulations can reveal conformational changes in both the enzyme and the substrate upon binding, highlighting the flexibility of the active site and its role in catalysis.
Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been applied to understand the substrate specificity of CYP11B1. By computationally placing 21-deoxycortisol or its precursor, 17α-hydroxyprogesterone, into the active site of the CYP11B1 model, researchers can identify the key amino acid residues that form the substrate-binding pocket.
One significant study has identified the specific amino acid residues that constitute the substrate-binding site of CYP11B1. nih.gov These residues are crucial for the correct positioning and orientation of the steroid substrate, facilitating the hydroxylation reaction that converts 17α-hydroxyprogesterone into 21-deoxycortisol. The characteristics of these interactions, including hydrogen bonds and hydrophobic contacts, determine the binding affinity and catalytic efficiency of the enzyme.
Detailed analyses of these interactions are critical for understanding the molecular basis of certain genetic disorders. For instance, in congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase deficiency, mutations in the CYP11B1 gene can alter the structure of the active site. Computational modeling of these mutations helps to predict how they might impair substrate binding and enzymatic activity, leading to the disease phenotype. By simulating the docking of 21-deoxycortisol's precursor into a mutated CYP11B1 model, researchers can correlate specific genetic changes with the severity of the condition.
While specific binding energy values from docking 21-deoxycortisol directly into CYP11B1 are not extensively detailed in publicly available literature, the principles of these interactions are well-established through the study of related steroid-enzyme complexes. The following table summarizes the key amino acid residues in the CYP11B1 substrate-binding site and their putative roles in interacting with steroid substrates like the precursor to 21-deoxycortisol.
| Amino Acid Residue | Location/Structural Element | Putative Role in Substrate Interaction |
| W116 | Substrate-binding pocket | Forms part of the hydrophobic environment of the active site, likely interacting with the steroid's A-ring. |
| R120 | Substrate-binding pocket | Potentially forms hydrogen bonds or electrostatic interactions with the substrate. |
| F130 | Substrate-binding pocket | Contributes to the hydrophobic character of the binding site, interacting with the steroid nucleus. |
| F231 | Substrate-binding pocket | Involved in hydrophobic interactions, helping to orient the substrate correctly for catalysis. |
| W260 | Substrate-binding pocket | Another key hydrophobic residue that contributes to the overall shape and nonpolar nature of the active site. |
| E310 | Substrate-binding pocket | May be involved in positioning the substrate through hydrogen bonding or electrostatic interactions. |
| A313 | Substrate-binding pocket | Contributes to the precise shape and size of the active site. |
| G314 | Substrate-binding pocket | Provides flexibility to the active site, allowing for conformational adjustments upon substrate binding. |
| T318 | Substrate-binding pocket | May form hydrogen bonds with the hydroxyl or keto groups of the steroid substrate. |
| V378 | Substrate-binding pocket | A hydrophobic residue that contributes to the nonpolar environment of the binding pocket. |
| F381 | Substrate-binding pocket | Plays a role in hydrophobic interactions with the steroid substrate. |
| F487 | Substrate-binding pocket | Contributes to the hydrophobic packing around the substrate. |
| I488 | Substrate-binding pocket | A hydrophobic residue that helps to secure the steroid in the active site. |
These computational approaches not only advance our fundamental understanding of steroid metabolism but also have practical applications in drug design. By elucidating the precise nature of the enzyme-substrate interactions, it becomes possible to design novel inhibitors of CYP11B1, which could have therapeutic potential in conditions characterized by cortisol excess.
Future Research in this compound: An In-depth Analysis
The study of steroid hormones and their metabolic intermediates is critical to understanding a wide array of physiological and pathological processes. This compound, a C21-steroid, is one such compound that, while recognized as an intermediate in steroid metabolism, remains relatively under-researched. ontosight.ai This article explores potential future research directions that could illuminate the precise roles and regulatory networks of this specific pregnane derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
